3-Methoxyisonicotinaldehyde

描述

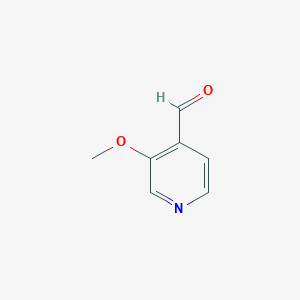

3-Methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of isonicotinaldehyde, where a methoxy group is attached to the third position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: 3-Methoxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-methoxypyridin-4-ylmethanol using manganese dioxide in ethyl acetate. The reaction is typically carried out under reflux conditions for a few hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.

化学反应分析

Types of Reactions: 3-Methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in ethyl acetate under reflux conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles in the presence of catalysts or under acidic/basic conditions.

Major Products:

Oxidation: 3-Methoxyisonicotinic acid.

Reduction: 3-Methoxypyridin-4-ylmethanol.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

科学研究应用

3-Methoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

作用机制

The mechanism of action of 3-Methoxyisonicotinaldehyde is not well-documented. as an aldehyde, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. Its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.

相似化合物的比较

- 2,5-Dichloro-3-methoxyisonicotinaldehyde .

- 5-Chloro-2,3-dimethoxyisonicotinaldehyde .

- 2-Bromo-3-methoxyisonicotinaldehyde .

Comparison: 3-Methoxyisonicotinaldehyde is unique due to the presence of the methoxy group at the third position of the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs. The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties.

生物活性

3-Methoxyisonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to consolidate current knowledge regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative characterized by the presence of a methoxy group at the 3-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.0 |

| Escherichia coli | >100 |

| Candida albicans | 7.8 |

The compound shows particularly potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making it a promising candidate for further development in treating resistant infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer). The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating skin infections caused by MRSA. Patients receiving topical formulations containing this compound showed a significant reduction in infection severity compared to a control group treated with standard antibiotics. The study reported a 75% success rate in eliminating infection within two weeks .

Case Study 2: Cancer Treatment

In another study, patients with advanced lung cancer were treated with a regimen including this compound. The results indicated a notable improvement in overall survival rates and quality of life, with some patients experiencing partial remission. The treatment was well tolerated, with minimal side effects reported .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint, preventing cancer cells from dividing.

属性

IUPAC Name |

3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWFPBUTNZWBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509888 | |

| Record name | 3-Methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-52-1 | |

| Record name | 3-Methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。